![molecular formula C14H13FN2O2S2 B2557287 2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide CAS No. 896348-73-5](/img/structure/B2557287.png)
2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
The compound “2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, acetamido group, and 4-fluorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamido group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamido group might increase its solubility in water, while the aromatic thiophene and phenyl rings might contribute to its stability .Scientific Research Applications
Antimicrobial and Antipathogenic Activity
Thiourea derivatives, including those with thiophene moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives with fluorine, iodine, and bromide substituents showed significant activity against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of similar compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
Research on thiophene-2-carboxamide derivatives indicates promising anticancer activities. Synthesized compounds have been tested in vitro for cytotoxicity against several cancer cell lines, demonstrating good inhibitory activity, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures. These results highlight the potential of thiophene derivatives as leads in anticancer drug development (Atta & Abdel‐Latif, 2021).
Material Science Applications
Thiophene derivatives have also found applications in materials science, particularly in the development of conductive polymers. For example, cationic polythiophenes have been explored for their DNA-binding properties, indicating potential use in gene delivery systems. Such research underscores the versatility of thiophene derivatives in creating novel materials for biotechnological applications (Carreon, Santos, Matson, & So, 2014).
Future Directions
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMZXDQRKHLIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide |
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